(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
Description
(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid is a structurally complex bicyclic compound featuring a spiro junction between a norbornane (bicyclo[2.2.1]heptane) system and a cyclopropane ring. Its stereochemical configuration (1R,2R,4S) confers distinct conformational rigidity and electronic properties, which influence reactivity and biological interactions .
Properties
IUPAC Name |
(1R,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h6-8H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCCWTSYZQKOFU-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C23CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1C23CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14O2
- Molecular Weight : 158.21 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 170.0 ± 7.0 °C at 760 mmHg
- Flash Point : 36.1 ± 11.7 °C
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
1. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in vitro. For example, a study on methanolic extracts from fungi showed that spiro compounds could significantly lower NO production in macrophages, suggesting potential anti-inflammatory properties .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In a comparative study of spiro compounds, this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
3. Antioxidant Properties
Research indicates that the compound possesses antioxidant capabilities, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It can alter signaling pathways related to inflammation and cellular stress responses.
- Direct Interaction with Cellular Components : The unique structure allows it to interact with various biomolecules, potentially altering their function.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic and spirocyclic systems, focusing on molecular features, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on parent hydrocarbon (C9H14) + COOH group.
Key Observations:
Functional Group Influence: The target compound’s carboxylic acid group distinguishes it from non-functionalized analogs (e.g., the parent hydrocarbon in ). This group enhances solubility in polar solvents and enables salt formation, critical for bioavailability in pharmaceuticals. Esters (e.g., methoxycarbonyl in ) or amides (e.g., Atilotrelvirum in ) modify reactivity and metabolic stability, often serving as prodrugs or active pharmaceutical ingredients.
Stereochemical and Structural Effects: The spiro cyclopropane introduces significant ring strain and conformational rigidity, which can enhance binding specificity in biological targets compared to non-spiro systems (e.g., simple norbornane derivatives in ). Positional isomers (e.g., carboxylic acid at C6 vs. C2 in ) exhibit divergent physicochemical properties. For example, C6-substituted analogs may display altered steric hindrance in synthetic pathways.
Pharmaceutical Relevance :
- Atilotrelvirum exemplifies the utility of spiro bicycloheptane scaffolds in drug design, where the rigid core improves metabolic stability and target engagement .
- High-purity derivatives like the methoxycarbonyl compound () are critical for quality control in drug manufacturing.
Research Findings and Challenges
Synthetic Complexity :
- The spiro junction and stereospecificity of the target compound necessitate advanced synthetic strategies, such as asymmetric catalysis or chiral resolution, increasing production costs compared to simpler bicyclic acids .
- Patents (e.g., ) highlight protective group strategies (e.g., tert-butoxycarbonyl) for functionalizing the spiro core.
Computational Validation: Structural misassignments in similar bicyclic compounds (e.g., brominated norbornanes in ) underscore the importance of computational NMR and machine learning-augmented DFT methods for accurate stereochemical determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
